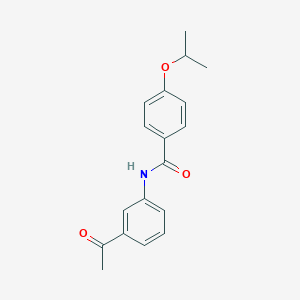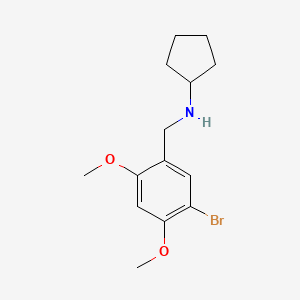![molecular formula C15H23NO2 B5857002 4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
4-[2-(mesityloxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(mesityloxy)ethyl]morpholine is a chemical compound with the molecular formula C16H25NO2. It is also known as MEM or MEMO, and it belongs to the family of morpholine derivatives. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[2-(mesityloxy)ethyl]morpholine is not fully understood. However, it is believed to act as a nucleophile in chemical reactions due to the presence of the morpholine ring and the mesityl group.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(mesityloxy)ethyl]morpholine has low toxicity and does not have any significant physiological effects on humans or animals. However, it has been shown to have potential antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[2-(mesityloxy)ethyl]morpholine in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and purify. However, its high cost and limited availability can be a limitation.
Direcciones Futuras
There are several potential future directions for the research and application of 4-[2-(mesityloxy)ethyl]morpholine. These include:
1. Developing new synthetic methods to improve the yield and efficiency of the synthesis process.
2. Investigating the potential of 4-[2-(mesityloxy)ethyl]morpholine as a catalyst in various chemical reactions.
3. Exploring its potential as a drug candidate for the treatment of bacterial and fungal infections.
4. Studying its potential as a building block for the synthesis of new polymers with unique properties.
5. Investigating its potential as a corrosion inhibitor in various industrial applications.
Conclusion:
In conclusion, 4-[2-(mesityloxy)ethyl]morpholine is a unique chemical compound with potential applications in various scientific fields. Its stability, low toxicity, and potential antibacterial and antifungal properties make it an attractive candidate for further research and development. With continued research, this compound could have significant implications for drug discovery, polymer synthesis, and catalysis.
Métodos De Síntesis
The synthesis of 4-[2-(mesityloxy)ethyl]morpholine involves the reaction of morpholine with mesityl oxide in the presence of a base such as potassium carbonate. The reaction takes place at high temperature and pressure, and the product is obtained through the process of distillation and purification.
Aplicaciones Científicas De Investigación
4-[2-(mesityloxy)ethyl]morpholine has been extensively studied in various scientific fields such as medicinal chemistry, organic chemistry, and material science. It has potential applications in drug discovery, polymer synthesis, and catalysis.
Propiedades
IUPAC Name |
4-[2-(2,4,6-trimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-10-13(2)15(14(3)11-12)18-9-6-16-4-7-17-8-5-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNSNITRUYHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5472671 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)



![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)
![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)
![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)